N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide
Overview
Description
This compound is a derivative of quinoline and pyrazole. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is colorless hygroscopic liquid with a strong odor . A pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of a suitable quinoline derivative with an ethyl-3,5-dimethyl-1H-pyrazole . The exact conditions and reagents would depend on the specific functional groups present on the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline moiety, a pyrazole ring, and an ethyl linker connecting them. The quinoline part of the molecule is aromatic and planar, while the pyrazole ring is also aromatic and contains two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline and pyrazole moieties. The nitrogen atoms in the pyrazole ring could potentially act as nucleophiles in reactions . The quinoline moiety could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature . Its solubility would depend on the specific substituents present on the quinoline and pyrazole rings .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-4-15-12(2)23-24(13(15)3)11-10-21-19(25)17-9-8-14-6-5-7-16(20)18(14)22-17/h5-9H,4,10-11H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWHYRIGDZEBCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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